molecular formula C16H12N4O2S B14956174 N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14956174
M. Wt: 324.4 g/mol
InChI Key: NYXGZEXIQTVSEB-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that combines the structural features of indole, thiazole, and pyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. Multicomponent reactions and sonochemical methods are preferred due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s indole moiety allows it to interact with various biological receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combination of indole, thiazole, and pyrimidine structures, which confer a wide range of biological activities and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry and other scientific fields.

Q & A

Q. Basic: What synthetic methodologies are commonly used to prepare N-(1H-indol-4-yl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

Answer:
The compound is synthesized via cyclocondensation reactions involving thiazolo[3,2-a]pyrimidine precursors and indole derivatives. Key steps include:

  • Condensation : Reacting 5-phenyl-6-methyl-2-thioxo-tetrahydro-pyrimidine carboxylate with chloroacetic acid and aromatic aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in acetic acid/acetic anhydride under reflux (8–10 h) .
  • Cyclization : Sodium acetate acts as a catalyst to facilitate ring closure. Recrystallization from ethyl acetate/ethanol (3:2) yields pure crystals (78% yield) .
  • Alternative Routes : Substituted indole-2-carboxylic acid derivatives can react with aminothiazolones via acid-catalyzed Schiff base formation (e.g., using AcOH and reflux) .

Table 1: Representative Reaction Conditions

ReagentsSolventCatalystTime (h)Yield
Chloroacetic acid, aldehydeAcetic acid/anhydrideSodium acetate8–1078%
3-Formyl-indole derivativesAcOHSodium acetate3–565–85%

Q. Advanced: How does the substitution pattern on the indole ring influence conformational dynamics of the thiazolo[3,2-a]pyrimidine core?

Answer:
Single-crystal X-ray studies reveal that substituents on the indole ring modulate dihedral angles and puckering of the fused thiazolo-pyrimidine system:

  • Dihedral Angles : The thiazolo[3,2-a]pyrimidine ring forms an 80.94° angle with the benzene ring of the indole moiety, impacting planarity and steric interactions .
  • Puckering : The pyrimidine ring adopts a flattened boat conformation, with C5 deviating by 0.224 Å from the mean plane, affecting electronic delocalization .
  • Substituent Effects : Electron-withdrawing groups (e.g., methoxy) on the indole ring increase torsional strain, while bulky groups alter hydrogen-bonding networks in the crystal lattice .

Q. Basic: What spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • X-ray Diffraction : Resolves ring puckering, bond lengths, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies indole NH protons (δ 10–12 ppm) and methyl groups (δ 2.1–2.5 ppm).
    • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and aromatic carbons .
  • IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and NH (3200–3400 cm⁻¹) validate functional groups .

Q. Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Solvent Selection : Glacial acetic acid enhances protonation of intermediates, while ethanol/ethyl acetate mixtures improve recrystallization efficiency .
  • Catalyst Optimization : Increasing sodium acetate concentration (1.5–2.0 equiv) accelerates cyclization .
  • Purity Control : HPLC (≥98% purity) monitors byproducts; silica gel chromatography isolates regioisomers .

Table 2: Optimization Parameters

ParameterOptimal RangeImpact
Reflux Time8–12 hPrevents over-oxidation
NaOAc (equiv)1.5–2.0Maximizes cyclization rate
Recrystallization SolventEthyl acetate/ethanol (3:2)Enhances crystal quality

Q. Advanced: What role do intermolecular interactions play in the compound’s stability and solubility?

Answer:
Crystal packing analysis reveals:

  • Hydrogen Bonding : Bifurcated C–H···O bonds form chains along the c-axis, stabilizing the lattice and reducing solubility in non-polar solvents .
  • π-π Stacking : Aromatic indole and pyrimidine rings stack with a 3.5–4.0 Å distance, influencing melting points and bioavailability .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) disrupt H-bonding, enhancing solubility for biological assays .

Q. Basic: How are structure-activity relationship (SAR) studies designed for this compound?

Answer:
SAR strategies include:

  • Substituent Variation : Modifying indole (e.g., 4-methoxy vs. 4-nitro) and thiazolo-pyrimidine (e.g., methyl vs. ethyl) groups to assess bioactivity .
  • Bioisosteric Replacement : Replacing the carboxamide with sulfonamide or urea moieties to optimize binding affinity .
  • In Silico Modeling : Docking studies predict interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. Advanced: What analytical challenges arise in characterizing tautomeric forms of this compound?

Answer:

  • Tautomerism : The thiazolo-pyrimidine core may exhibit keto-enol tautomerism, resolved via:
    • Variable Temperature NMR : Observes proton shifts in NH and carbonyl regions .
    • X-ray Crystallography : Fixes tautomeric states in the solid phase .
  • Dynamic Effects : Solvent polarity (e.g., DMSO vs. CDCl₃) stabilizes specific tautomers .

Q. Basic: What pharmacological properties are predicted for this compound?

Answer:

  • Kinase Inhibition : The planar thiazolo-pyrimidine core mimics ATP, making it a candidate for kinase inhibitors (e.g., EGFR, CDK2) .
  • Anticancer Activity : Indole derivatives exhibit pro-apoptotic effects in cell lines (IC₅₀ values reported via MTT assays) .
  • Metabolic Stability : Carboxamide groups reduce hepatic clearance compared to ester analogs .

Properties

Molecular Formula

C16H12N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H12N4O2S/c1-9-8-20-15(22)11(7-18-16(20)23-9)14(21)19-13-4-2-3-12-10(13)5-6-17-12/h2-8,17H,1H3,(H,19,21)

InChI Key

NYXGZEXIQTVSEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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